molecular formula C11H15NO2 B14699894 N-Hydroxy-N,2,4,6-tetramethylbenzamide CAS No. 24962-88-7

N-Hydroxy-N,2,4,6-tetramethylbenzamide

Cat. No.: B14699894
CAS No.: 24962-88-7
M. Wt: 193.24 g/mol
InChI Key: YOJCVIGAYPOSJX-UHFFFAOYSA-N
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Description

N-Hydroxy-N,2,4,6-tetramethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of hydroxy and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N,2,4,6-tetramethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Stainless steel or glass-lined reactors

    Purification: Crystallization or recrystallization from suitable solvents

    Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity and structural confirmation

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N,2,4,6-tetramethylbenzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N-Hydroxy-N,2,4,6-tetramethylbenzylamine

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

N-Hydroxy-N,2,4,6-tetramethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N,2,4,6-tetramethylbenzamide involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity. Pathways involved include:

    Enzyme Inhibition: Inhibition of metalloproteases by chelating metal ions in the active site.

    Signal Transduction: Modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N,2-dimethylbenzamide
  • N-Hydroxy-N,2,4-trimethylbenzamide
  • N-Hydroxy-N,2,4,6-trimethylbenzamide

Uniqueness

N-Hydroxy-N,2,4,6-tetramethylbenzamide is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it exhibits higher hydrophobicity and potentially stronger enzyme inhibition properties.

Properties

CAS No.

24962-88-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-hydroxy-N,2,4,6-tetramethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)11(13)12(4)14/h5-6,14H,1-4H3

InChI Key

YOJCVIGAYPOSJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N(C)O)C

Origin of Product

United States

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